molecular formula C6H12N2O3 B3251717 3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one CAS No. 21115-47-9

3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one

Cat. No.: B3251717
CAS No.: 21115-47-9
M. Wt: 160.17 g/mol
InChI Key: MOSWOCYONRPTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one is a chemical compound that belongs to the class of oxadiazinanones This compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the oxadiazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methoxymethyl chloride with a suitable amine to form an intermediate, which is then cyclized to form the oxadiazinanone ring. The reaction conditions often include the use of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for the successful industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Substitution reactions may involve reagents like halides or other nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

IUPAC Name

3-(methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-7-3-11-5-8(4-10-2)6(7)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSWOCYONRPTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1COCN(C1=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one
Reactant of Route 2
Reactant of Route 2
3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one
Reactant of Route 3
Reactant of Route 3
3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one
Reactant of Route 4
3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one
Reactant of Route 5
3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Methoxymethyl)-5-methyl-1,3,5-oxadiazinan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.